molecular formula C12H12N4O4S B1208443 METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE

METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE

Cat. No.: B1208443
M. Wt: 308.32 g/mol
InChI Key: UBWGKESGQORLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Properties

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

IUPAC Name

methyl N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C12H12N4O4S/c1-20-12(17)15-9-3-5-10(6-4-9)21(18,19)16-11-13-7-2-8-14-11/h2-8H,1H3,(H,15,17)(H,13,14,16)

InChI Key

UBWGKESGQORLBW-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2

solubility

46.2 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE typically involves the reaction of a pyrimidine derivative with a sulfonamide and a carbamate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfonamide or carbamate groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfadiazine: Another sulfonamide with antibacterial properties.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine ring with a sulfonamide and carbamate group allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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